3-(4-Bromophenyl)-3-fluoro-1-methylazetidine
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Overview
Description
3-(4-Bromophenyl)-3-fluoro-1-methylazetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of both bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine and Fluorine Atoms: This step often involves halogenation reactions using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluoro-1-methylazetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce azetidine oxides.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluoro-1-methylazetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in liquid crystal research.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with biological activities.
Uniqueness
3-(4-Bromophenyl)-3-fluoro-1-methylazetidine is unique due to its specific combination of a four-membered azetidine ring with bromine and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-fluoro-1-methylazetidine |
InChI |
InChI=1S/C10H11BrFN/c1-13-6-10(12,7-13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
NFRKJINQMGEQII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
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